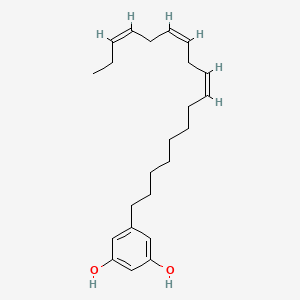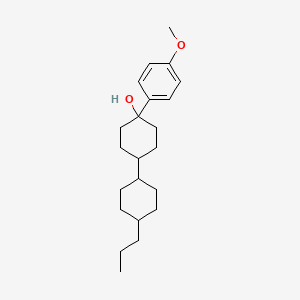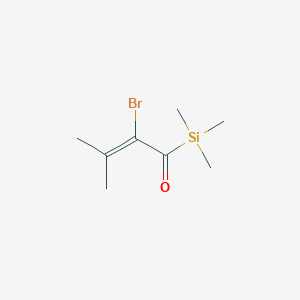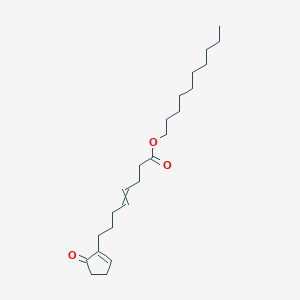![molecular formula C13H7N3O3S B14422273 5-Formyl-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile CAS No. 87373-63-5](/img/structure/B14422273.png)
5-Formyl-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Formyl-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile is an organic compound that features a pyridine ring substituted with formyl, nitrophenyl, and sulfanyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group to the phenyl ring.
Sulfurization: Addition of the sulfanyl group to the pyridine ring.
Formylation: Introduction of the formyl group to the pyridine ring.
Cyanation: Addition of the cyano group to the pyridine ring.
Each step requires specific reagents and conditions, such as the use of nitrating agents (e.g., nitric acid), sulfurizing agents (e.g., thiols), formylating agents (e.g., formic acid), and cyanating agents (e.g., cyanogen bromide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction conditions precisely.
化学反应分析
Types of Reactions
5-Formyl-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of the sulfanyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products
Oxidation: 5-Carboxy-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile.
Reduction: 5-Formyl-2-[(4-aminophenyl)sulfanyl]pyridine-3-carbonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-Formyl-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-Formyl-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The formyl and cyano groups can also participate in various biochemical reactions, contributing to the compound’s overall activity.
相似化合物的比较
Similar Compounds
- 5-Formyl-2-[(4-aminophenyl)sulfanyl]pyridine-3-carbonitrile.
- 5-Carboxy-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile.
- 5-Formyl-2-[(4-methylphenyl)sulfanyl]pyridine-3-carbonitrile.
Uniqueness
5-Formyl-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile is unique due to the presence of both the nitro and formyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups in a single molecule allows for diverse applications and makes it a valuable compound for research and development.
属性
CAS 编号 |
87373-63-5 |
|---|---|
分子式 |
C13H7N3O3S |
分子量 |
285.28 g/mol |
IUPAC 名称 |
5-formyl-2-(4-nitrophenyl)sulfanylpyridine-3-carbonitrile |
InChI |
InChI=1S/C13H7N3O3S/c14-6-10-5-9(8-17)7-15-13(10)20-12-3-1-11(2-4-12)16(18)19/h1-5,7-8H |
InChI 键 |
WCAPCCFLZPEDER-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SC2=C(C=C(C=N2)C=O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(3-bromobenzene)](/img/structure/B14422190.png)




![1,4-Dimethyloctahydro-1H-cyclopenta[b]pyridine](/img/structure/B14422232.png)
![Diethyl [1-(methylselanyl)hexyl]phosphonate](/img/structure/B14422235.png)


![(3aE,7Z,9E)-5H-[1,3]dioxolo[4,5-d]oxocine](/img/structure/B14422255.png)

![1-[(E)-(3-nitrophenyl)sulfanyliminomethyl]naphthalen-2-ol](/img/structure/B14422276.png)
![1-(Benzenesulfonyl)-2-[(morpholin-4-yl)methyl]-3-(phenylsulfanyl)-1H-indole](/img/structure/B14422277.png)
![3-{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole](/img/structure/B14422287.png)
